![molecular formula C5H10O3S B2869358 2-Methoxy-3-(methylthio)propanoic acid CAS No. 1374320-98-5](/img/structure/B2869358.png)
2-Methoxy-3-(methylthio)propanoic acid
Overview
Description
2-Methoxy-3-(methylthio)propanoic acid is a chemical compound with the molecular formula C5H10O3S. It is not intended for human or veterinary use and is used for research purposes. It is also the major ester present in the flavor profile of juices made from fresh-cut pineapple fruits .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the formula C5H10O3S. More detailed structural information, including 2D and 3D representations, can be obtained from resources like the NIST Chemistry WebBook .Scientific Research Applications
Nutritional Applications
Dietary Methionine Source and Antioxidant Production : DL-2-hydroxy-(4-methylthio)butanoic acid (HMTBA), a methionine precursor, is shown to protect intestinal epithelial barrier function, hypothesized due to its diversion to the transsulfuration pathway, yielding antioxidant metabolites such as taurine and glutathione. This capacity improves intestinal homeostasis and the quality of poultry products (Martín-Venegas et al., 2013).
Chemical Synthesis and Material Science
Synthesis and Biological Activity : Derivatives of 2-(5-arylidene-2,4-dioxotetrahydrothiazole-3-yl)propanoic acids demonstrate significant antiproliferative effects against human colon cancer, breast cancer, and myelogenous leukemia cell lines, indicating their potential for developing novel chemotherapeutic agents (Božić et al., 2017).
Reactive Copolymers for Bioconjugation : Methacrylic acid N-hydroxysuccinimide ester copolymerized with cyclic N-vinylamide derivatives through reversible addition–fragmentation chain transfer polymerization, using methyl 2-(ethoxycarbonothioylthio)propanoate as a chain transfer agent, creates water-soluble reactive copolymers. These copolymers are suitable for bioconjugation with proteins, highlighting an intersection of chemistry and biotechnology applications (Peng et al., 2015).
Biological Activity and Environmental Impact
Antiproliferative Activity : Compounds synthesized from 2-(5-arylidene-2,4-dioxotetrahydrothiazole-3-yl)propanoic acids exhibit antiproliferative activity, suggesting potential therapeutic applications in cancer treatment by inhibiting the growth of cancer cells (Božić et al., 2017).
Environmental Stability : The study on kinetics and products of the reaction of OH radicals with 3-methoxy-3-methyl-1-butanol, a related compound, provides insights into the environmental stability and degradation pathways of methoxy and methylthio substituted compounds. This research has implications for understanding the environmental impact of these chemicals (Aschmann et al., 2011).
Safety and Hazards
2-Methoxy-3-(methylthio)propanoic acid should be handled with care due to its potential hazards. For instance, related compounds like 3-(Methylthio)propionic acid are considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) and can cause severe skin burns, eye damage, and respiratory irritation .
properties
IUPAC Name |
2-methoxy-3-methylsulfanylpropanoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O3S/c1-8-4(3-9-2)5(6)7/h4H,3H2,1-2H3,(H,6,7) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFEOXNTXPBKXJY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CSC)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1374320-98-5 | |
Record name | 2-methoxy-3-(methylsulfanyl)propanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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